1-(2,2-Dibromo-1-methylcyclopropyl)-4-nitrobenzene
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Overview
Description
1-(2,2-Dibromo-1-methylcyclopropyl)-4-nitrobenzene is a chemical compound known for its unique structure and potential applications in various fields of research. The compound features a cyclopropyl ring substituted with two bromine atoms and a nitrobenzene moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dibromo-1-methylcyclopropyl)-4-nitrobenzene typically involves the cyclopropanation of a suitable precursor followed by bromination and nitration reactions. The cyclopropanation can be achieved using diazo compounds and transition metal catalysts. Bromination is usually carried out using bromine or N-bromosuccinimide in the presence of a radical initiator. Nitration is performed using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dibromo-1-methylcyclopropyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or alkyl groups under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, alkyl halides.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Major Products Formed:
Oxidation: Amino derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Reduction: Amino derivatives.
Scientific Research Applications
1-(2,2-Dibromo-1-methylcyclopropyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2-Dibromo-1-methylcyclopropyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The bromine atoms can also participate in halogen bonding, influencing the compound’s activity.
Comparison with Similar Compounds
- 1-(2,2-Dibromo-1-methylcyclopropyl)-4-methoxybenzene
- 1-(2,2-Dibromo-1-methylcyclopropyl)-4-chlorobenzene
Comparison: 1-(2,2-Dibromo-1-methylcyclopropyl)-4-nitrobenzene is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties compared to its methoxy and chloro analogs. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions, making it a versatile compound for research.
Properties
IUPAC Name |
1-(2,2-dibromo-1-methylcyclopropyl)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO2/c1-9(6-10(9,11)12)7-2-4-8(5-3-7)13(14)15/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQPIDLGDLMCEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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